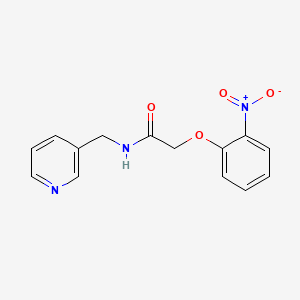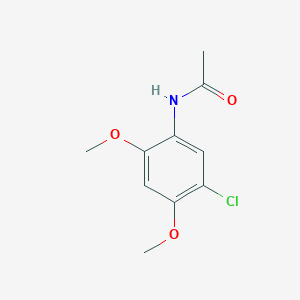![molecular formula C14H15N3OS B5798194 N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5798194.png)
N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as MPTA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation. In
作用机制
The mechanism of action of N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of using N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments is that it has been extensively studied and characterized, which makes it a well-established tool for studying various biological processes. However, one of the limitations of using N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities of the compound for use in experiments.
未来方向
There are several future directions for research on N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One area of research is to further explore the mechanism of action of N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide and to identify the specific signaling pathways that are targeted by the compound. Another area of research is to explore the potential of N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide as a therapeutic agent for the treatment of other diseases, such as neurodegenerative diseases and infectious diseases. Finally, there is a need for further research to optimize the synthesis and purification methods for N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, which could make it more accessible for use in lab experiments.
合成方法
The synthesis of N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves the reaction of 4-methyl-2-pyrimidinethiol with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been studied extensively for its potential as a therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has also been studied for its potential as a treatment for diabetes and inflammation.
属性
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-3-5-12(6-4-10)17-13(18)9-19-14-15-8-7-11(2)16-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVZSAPPEFXKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
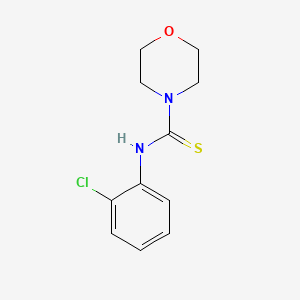
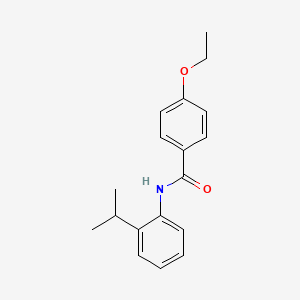
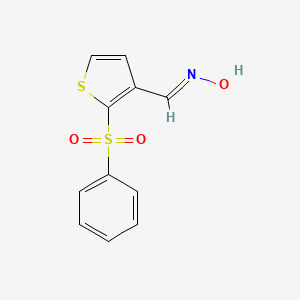

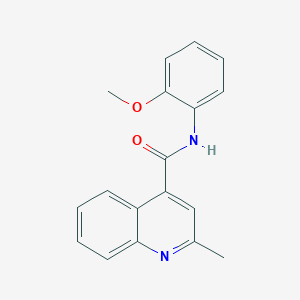

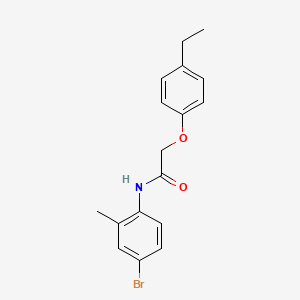
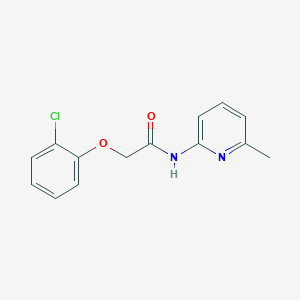
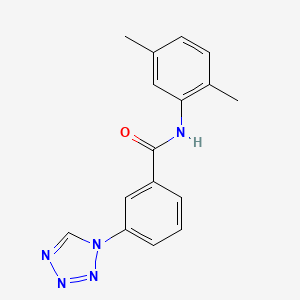
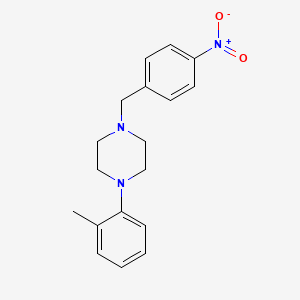
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5798187.png)
